![molecular formula C12H16BrNO2 B3954134 2-(4-bromophenyl)-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B3954134.png)
2-(4-bromophenyl)-N-(2-methoxy-1-methylethyl)acetamide
Overview
Description
2-(4-bromophenyl)-N-(2-methoxy-1-methylethyl)acetamide, also known as Br-MPA, is a chemical compound with potential applications in scientific research. It belongs to the class of acetamide derivatives and has a molecular weight of 308.2 g/mol.
Mechanism of Action
2-(4-bromophenyl)-N-(2-methoxy-1-methylethyl)acetamide works by binding to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters into presynaptic neurons. This leads to an increase in extracellular dopamine and norepinephrine levels, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and induce hyperactivity in animal models. It has also been shown to increase dopamine and norepinephrine levels in the striatum, a brain region involved in reward and motivation pathways. Additionally, this compound has been shown to decrease food intake and body weight in rats.
Advantages and Limitations for Lab Experiments
2-(4-bromophenyl)-N-(2-methoxy-1-methylethyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also has a high affinity for the dopamine and norepinephrine transporters, making it a potent tool for studying the role of these neurotransmitters in behavior. However, this compound has some limitations. It has a short half-life and is rapidly metabolized, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on 2-(4-bromophenyl)-N-(2-methoxy-1-methylethyl)acetamide. One area of interest is the role of dopamine and norepinephrine in addiction and other behavioral disorders. This compound could be used to study the effects of these neurotransmitters on behavior and the potential for developing new treatments for these disorders. Another area of interest is the development of new analogs of this compound with improved pharmacokinetic properties and selectivity for the dopamine and norepinephrine transporters. These analogs could be used to further explore the role of these neurotransmitters in behavior and to develop new treatments for related disorders.
Scientific Research Applications
2-(4-bromophenyl)-N-(2-methoxy-1-methylethyl)acetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the reuptake of dopamine and norepinephrine, two neurotransmitters involved in reward and motivation pathways. This makes this compound a potential tool for studying the role of these neurotransmitters in addiction and other behavioral disorders.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(1-methoxypropan-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-9(8-16-2)14-12(15)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMXQAOPZDZVOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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